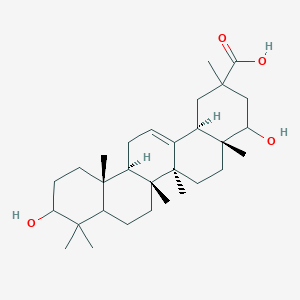

(4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is a useful research compound. Its molecular formula is C30H48O4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Phytochemical Investigation : A study identified similar compounds such as 3β,21β-dihydroxyolean-12-en-28-oic acid from the roots of Maytenus royleanus, demonstrating cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer research and treatment (Ala Ud Din et al., 2013).

Anti-inflammatory Properties : An investigation on Euonymus alatus leaves and twigs isolated compounds including 3β,22α-dihydroxyolean-12-en-29-oic acid and demonstrated anti-inflammatory activities in macrophage cells (Jeong et al., 2014).

Cytotoxic Activities : Research on Celastrus hypoleucus identified triterpenoids including (3β,22α)-3,22-dihydroxyolean-12-en-29-oic acid, which showed moderate cytotoxicity against human cervical squamous carcinoma cells (Wang et al., 2005).

ACAT Inhibitory Properties : A study on Aceriphyllum rossii isolated new triterpenoids, including a compound similar to 3,22-Dihydroxyolean-12-en-29-oic acid, which significantly inhibited the activity of ACAT, an enzyme relevant in cholesterol metabolism (Han et al., 2002).

Cancer Chemopreventive Activity : Compounds isolated from Eugenia sandwicensis, structurally related to 3,22-Dihydroxyolean-12-en-29-oic acid, showed significant inhibitory activity in a cancer chemoprevention assay system (Gu et al., 2001).

Apoptosis-Inducing Properties : A cytotoxic and apoptosis-inducing oleanane triterpenoid structurally similar to 3,22-Dihydroxyolean-12-en-29-oic acid was isolated from Astilbe chinensis, showing potential in cancer treatment (Sun & Pan, 2004).

Antimicrobial Activity : A study on biotransformation using Mucor rouxii produced derivatives of oleanolic acid, demonstrating significant antimicrobial activity against oral pathogens, suggesting potential applications in dental health (Capel et al., 2011).

Potential in Cancer Therapy : Research on oleanolic acid, a compound related to 3,22-Dihydroxyolean-12-en-29-oic acid, and its derivatives, showed that they modulate multiple signaling pathways in tumor cells, indicating their potential in cancer therapy (Shanmugam et al., 2014).

Effects on Osteoclastogenesis : A study investigated the effects of olean-12-en-27-oic acid derivatives on osteoclastogenesis, providing insights into potential applications in treating osteolytic bone diseases (Seo et al., 2020).

Antitubercular Activity : Triterpenoids isolated from Lippia turbinata, including compounds similar to 3,22-Dihydroxyolean-12-en-29-oic acid, displayed antitubercular activity, suggesting potential applications in treating tuberculosis (Wächter et al., 2001).

Wirkmechanismus

Biochemical Pathways

The compound is known to have antiproliferative activity for certain cell lines , suggesting it may influence pathways related to cell growth and division.

Result of Action

The compound is known to have antiproliferative activity for certain cell lines , suggesting it may inhibit cell growth and division.

Biochemische Analyse

Biochemical Properties

3,22-Dihydroxyolean-12-en-29-oic acid plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the proliferation of cancer cells by interacting with specific enzymes and proteins involved in cell cycle regulation. For instance, it exhibits inhibitory effects on HeLa, PC-3, and HCCLM3 cells with IC50 values of 32.64 µM, 9.09 µM, and 6.9 µM, respectively . The interactions between 3,22-Dihydroxyolean-12-en-29-oic acid and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition and disruption of cellular processes.

Cellular Effects

The effects of 3,22-Dihydroxyolean-12-en-29-oic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 3,22-Dihydroxyolean-12-en-29-oic acid induces apoptosis and inhibits cell proliferation by affecting pathways such as the PI3K/Akt and MAPK/ERK pathways . Additionally, it alters the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced tumor growth and enhanced cell death.

Molecular Mechanism

At the molecular level, 3,22-Dihydroxyolean-12-en-29-oic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . By inhibiting these enzymes, 3,22-Dihydroxyolean-12-en-29-oic acid prevents cancer cell invasion and metastasis. Furthermore, it modulates the expression of pro-apoptotic and anti-apoptotic genes, thereby promoting apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,22-Dihydroxyolean-12-en-29-oic acid change over time. This compound exhibits stability under specific conditions, but its degradation can occur under certain environmental factors. Long-term studies have shown that 3,22-Dihydroxyolean-12-en-29-oic acid maintains its biological activity for extended periods, but its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 3,22-Dihydroxyolean-12-en-29-oic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer activity without causing severe toxicity . At high doses, 3,22-Dihydroxyolean-12-en-29-oic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, and exceeding this threshold can lead to adverse effects.

Metabolic Pathways

3,22-Dihydroxyolean-12-en-29-oic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 3,22-Dihydroxyolean-12-en-29-oic acid are further processed and excreted through the kidneys. The interaction with these metabolic enzymes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, 3,22-Dihydroxyolean-12-en-29-oic acid is transported and distributed through specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The transport and distribution of 3,22-Dihydroxyolean-12-en-29-oic acid are influenced by its chemical properties, including its solubility and affinity for binding proteins.

Subcellular Localization

The subcellular localization of 3,22-Dihydroxyolean-12-en-29-oic acid plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 3,22-Dihydroxyolean-12-en-29-oic acid can localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential and activating caspases. The precise localization within the cell determines the specific pathways and processes that 3,22-Dihydroxyolean-12-en-29-oic acid can influence.

Eigenschaften

IUPAC Name |

(4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22?,23?,26?,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-YUBSFGCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5O)(C)C(=O)O)C)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What other compounds were found alongside 3,22-dihydroxyolean-12-en-29-oic acid in the Celastrus hypoleucus plant, and were any of them structurally related?

A1: The study isolated several compounds from Celastrus hypoleucus, including two new triterpenoids: (3β)-olean-12-ene-3,23-diol and (6α)-6-hydroxyolean-12-en-3-one. Interestingly, along with these new compounds, the research also identified 3,22-dihydroxyolean-12-en-29-oic acid, β-amyrin, and β-amyrin palmitate. The presence of these structurally similar triterpenoids suggests a potential biosynthetic relationship within the plant. []

Q2: The research paper focuses on two novel compounds. Did it investigate any biological activity for 3,22-dihydroxyolean-12-en-29-oic acid?

A2: While the paper primarily focuses on the isolation and characterization of two novel triterpenoids, it doesn't delve into the biological activity of 3,22-dihydroxyolean-12-en-29-oic acid. [] Further research would be required to explore its potential bioactivities and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.